molecular formula C16H14FN5 B2410538 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine CAS No. 338965-20-1

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

Cat. No.: B2410538
CAS No.: 338965-20-1
M. Wt: 295.321
InChI Key: BLJDNNFXOCIXOL-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrimidine ring, along with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 2-pyridinecarboxaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrimidine ring.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: To reduce any intermediate imines or Schiff bases.

    Purification: Using methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    N-Oxides: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine: Similar structure with a chlorine atom instead of fluorine.

    5-(2-Methylbenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine: Similar structure with a methyl group instead of fluorine.

    5-(2-Bromobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5/c17-12-6-2-1-5-10(12)9-11-14(18)21-16(22-15(11)19)13-7-3-4-8-20-13/h1-8H,9H2,(H4,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJDNNFXOCIXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)C3=CC=CC=N3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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